5-Cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
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Overview
Description
5-Cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, and its cyclopropyl group, which adds to its structural rigidity
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit cdk2 , a cyclin-dependent kinase involved in cell cycle regulation. This suggests that the compound may also target similar proteins or pathways.
Mode of Action
The compound likely interacts with its target protein by binding to the active site, thereby inhibiting its function . This interaction could lead to changes in the protein’s activity, potentially disrupting the cell cycle and leading to cell death.
Biochemical Pathways
Given the potential target of cdk2, it is likely that the compound affects the cell cycle . Inhibition of CDK2 can disrupt the progression of the cell cycle, potentially leading to cell death.
Result of Action
If the compound does indeed inhibit cdk2, it could disrupt the cell cycle and lead to cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves the condensation of a suitable aminopyrazole with a cyclopropyl-containing diketone. The reaction proceeds through an addition-elimination mechanism, followed by cyclocondensation to form the pyrazolo[1,5-a]pyrimidine ring system . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, employing continuous flow reactors, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the pyrazolo[1,5-a]pyrimidine core or the trifluoromethyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the trifluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.
Scientific Research Applications
5-Cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid has several scientific research applications:
Biology: It is investigated for its potential as an enzyme inhibitor, which could lead to the development of new therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
- 5-(4-Fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Uniqueness
5-Cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid is unique due to its cyclopropyl group, which imparts additional rigidity and influences its chemical reactivity. The trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable scaffold for drug development. Compared to similar compounds, it offers a distinct combination of structural features that can be exploited for various scientific and industrial applications.
Properties
IUPAC Name |
5-cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O2/c12-11(13,14)8-4-9-15-6(5-1-2-5)3-7(10(18)19)17(9)16-8/h3-5H,1-2H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVKGQGVAEAGZFD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC(=NN3C(=C2)C(=O)O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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